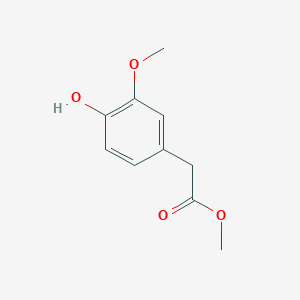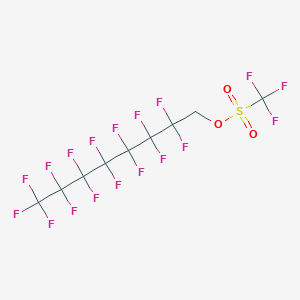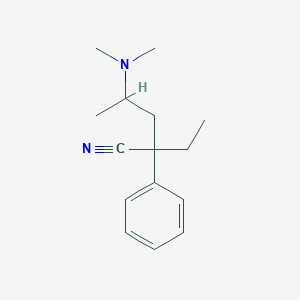
1-Adamantanecarbaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantanecarbaldehyde thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The adamantane moiety in this compound is a tricyclic hydrocarbon known for its stability and lipophilicity, which enhances the biological activity of the compound.
准备方法
1-Adamantanecarbaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 1-adamantanecarbaldehyde and thiosemicarbazide. The reaction typically involves mixing equimolar amounts of the aldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the reaction. The resulting product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
1-Adamantanecarbaldehyde thiosemicarbazone undergoes various chemical reactions, including:
1. Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones .
2. Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily reduces the carbonyl group to an alcohol .
3. Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiosemicarbazones
科学研究应用
1. Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities .
2. Biology: In biological research, it is investigated for its antimicrobial and antifungal properties. The compound has shown activity against various bacterial and fungal strains .
3. Medicine: The most significant application of 1-adamantanecarbaldehyde thiosemicarbazone is in medicinal chemistry, where it is explored as a potential anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including breast cancer and glioma .
4. Industry: In the industrial sector, the compound is used in the development of new drugs and as an intermediate in the synthesis of other biologically active molecules .
作用机制
The mechanism of action of 1-adamantanecarbaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
1. Metal Coordination: The thiosemicarbazone moiety can coordinate with metal ions such as copper, iron, and zinc, forming stable complexes. These metal complexes can interfere with cellular processes, leading to cytotoxic effects .
2. DNA Interaction: The compound can bind to DNA, causing structural changes that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition: this compound can inhibit enzymes involved in cellular metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis .
相似化合物的比较
4-(1-Adamantyl)-3-thiosemicarbazide: Another adamantane-containing thiosemicarbazone with similar biological activities.
Benzaldehyde thiosemicarbazone: A simpler thiosemicarbazone derivative with antimicrobial and anticancer properties.
Acetophenone thiosemicarbazone: Known for its antifungal and antibacterial activities.
Uniqueness: 1-Adamantanecarbaldehyde thiosemicarbazone stands out due to the presence of the adamantane moiety, which enhances its lipophilicity and stability. This structural feature contributes to its higher biological activity and potential as a drug candidate .
属性
CAS 编号 |
15502-76-8 |
|---|---|
分子式 |
C12H19N3S |
分子量 |
237.37 g/mol |
IUPAC 名称 |
(1-adamantylmethylideneamino)thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16) |
InChI 键 |
WZZCIXIXWOZLHW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
同义词 |
1-Adamantanecarbaldehydethiosemicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


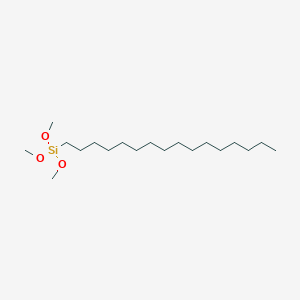

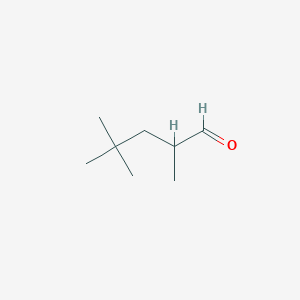
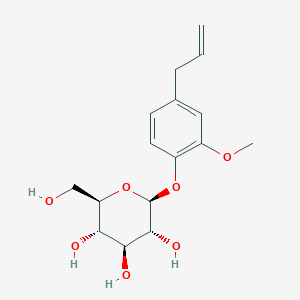

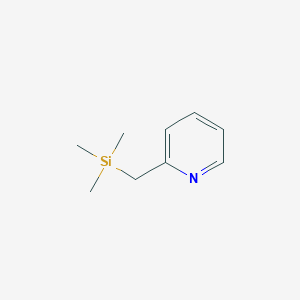
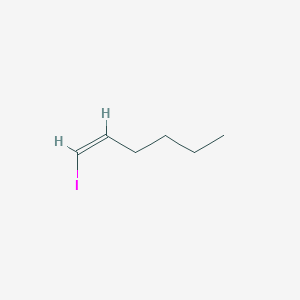
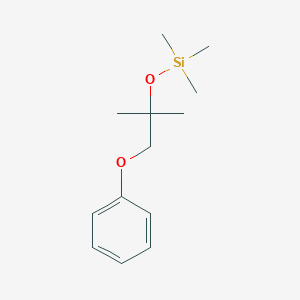
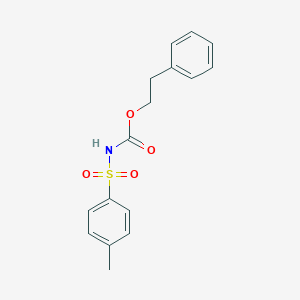
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
